ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and a carboxylate ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2,4-difluoroaniline with ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine
Uniqueness
Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluorophenyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C13H12F2N2O2 |
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Molecular Weight |
266.24 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
IUDBMHLHVNKFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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